N-Pentanoyl-L-homoserine lactone

Beschreibung

Significance of Bacterial Intercellular Communication in Microbial Ecology and Physiology

Bacteria, long considered solitary organisms, are in fact highly social entities. They have evolved sophisticated systems to communicate with one another, a process that is fundamental to their survival, adaptation, and interaction with their environment. This intercellular communication allows bacteria to coordinate their activities in a population density-dependent manner, a phenomenon termed quorum sensing. nih.gov By releasing and sensing small signaling molecules, bacteria can collectively regulate gene expression to perform tasks that would be ineffective if undertaken by an individual cell. nih.gov

This coordinated behavior has profound implications for microbial ecology and physiology. In many Gram-negative bacteria, quorum sensing mediated by AHLs controls a wide array of processes. oup.com These include the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix, providing protection from environmental stresses and antimicrobial agents. oup.com Quorum sensing also governs the production of virulence factors in pathogenic bacteria, the secretion of enzymes for nutrient acquisition, and the expression of genes for bioluminescence. oup.com This ability to act in unison provides a significant competitive advantage, enabling bacteria to colonize diverse niches, from soil and water to plant and animal hosts. nih.gov

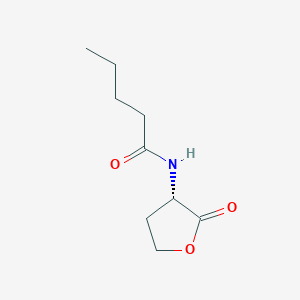

N-Pentanoyl-L-homoserine Lactone (C5-HSL) as a Representative N-Acyl Homoserine Lactone Signaling Molecule

N-Acyl Homoserine Lactones are the quintessential signaling molecules in many Gram-negative bacteria. These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain. This structural diversity allows for a high degree of specificity in bacterial communication, with different bacterial species often producing and responding to distinct AHLs.

This compound, with its five-carbon acyl chain (C5-HSL), serves as a key example of a short-chain AHL. It is a diffusible molecule that, upon reaching a threshold concentration, can bind to a cognate intracellular receptor protein, typically a member of the LuxR family of transcriptional regulators. This binding event activates the receptor, which then modulates the expression of target genes.

The production and perception of C5-HSL and other AHLs are central to the regulation of various bacterial behaviors. For instance, in the bacterium Chromobacterium violaceum, the production of the purple pigment violacein (B1683560) is a well-known quorum sensing-regulated phenotype. nih.govmicrobiologyresearch.org While the wild-type strain produces its own AHLs to induce pigment production, a mutant strain, CV026, is unable to produce AHLs but retains the ability to respond to them. nih.govmicrobiologyresearch.org This makes it a valuable tool for studying the activity of different AHLs. Research has shown that in C. violaceum CV026, violacein production can be induced by AHLs with acyl chains ranging from four to eight carbons in length. nih.gov

The following tables summarize research findings related to AHLs, providing a glimpse into the specificity and diversity of these signaling systems.

| Parameter | Description |

| Compound Name | This compound |

| Synonyms | C5-HSL, N-Valeryl-L-homoserine lactone |

| Chemical Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| Function | Bacterial quorum sensing signal molecule |

| Bacterial Species | Quorum Sensing System | AHLs Produced | Regulated Phenotypes |

| Burkholderia cepacia | CepIR | N-octanoyl-L-homoserine lactone (C8-HSL) | Siderophore production, protease activity |

| Chromobacterium violaceum | CviIR | N-hexanoyl-L-homoserine lactone (C6-HSL), N-decanoyl-L-homoserine lactone, N-(3-hydroxydecanoyl)-L-homoserine lactone | Violacein production, chitinase (B1577495) activity, exoprotease production |

| Erwinia carotovora | ExpIR | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Production of carbapenem (B1253116) antibiotic and extracellular enzymes |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-7-5-6-13-9(7)12/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMURGDHGARTN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Genetic Regulation of N Acyl Homoserine Lactones, Including N Pentanoyl L Homoserine Lactone

LuxI-Type AHL Synthases and Enzymatic Mechanisms

At the heart of AHL biosynthesis are the LuxI-type synthase enzymes. These proteins catalyze the formation of the AHL molecule from two primary substrates.

The synthesis of N-acyl homoserine lactones is catalyzed by LuxI-type synthases, which utilize two key substrates from primary metabolism: S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP). asm.orgnih.gov SAM provides the homoserine lactone ring, a conserved feature of all AHLs. The acyl-ACP, which is a component of fatty acid biosynthesis, provides the variable acyl side chain that confers specificity to the AHL molecule. asm.orgnih.gov The enzymatic reaction involves the acylation of the amino group of SAM with the acyl group from acyl-ACP, followed by an intramolecular cyclization (lactonization) to form the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein. nih.gov

Table 1: Substrates and Products in AHL Biosynthesis

| Substrate | Role in Biosynthesis | Product |

| S-adenosyl-L-methionine (SAM) | Donor of the homoserine lactone moiety | N-Acyl Homoserine Lactone (AHL) |

| Acyl-Acyl Carrier Protein (Acyl-ACP) | Donor of the acyl side chain | 5'-methylthioadenosine (MTA) |

| Apo-Acyl Carrier Protein (Apo-ACP) |

The diversity of AHL signals, characterized by variations in the length and modification of the acyl chain, is primarily determined by the specificity of the LuxI-type synthase. mdpi.comresearchgate.net This specificity is dictated by the structure of the enzyme's active site, particularly the acyl-chain binding pocket. asm.orgwikipedia.org The amino acid residues lining this pocket influence the size and chemical nature of the acyl-ACP that can be accommodated. asm.orgwikipedia.org

While some synthases exhibit broad specificity, producing a range of AHLs, others are highly specific for a particular acyl chain length. For instance, the LasI synthase of Pseudomonas aeruginosa preferentially produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.gov

In the case of N-Pentanoyl-L-homoserine lactone (C5-HSL), specific synthases dedicated solely to its production are not as extensively characterized as those for other AHLs. However, some bacterial species, such as certain strains of Aeromonas hydrophila, are known to produce C5-HSL, often in conjunction with other short-chain AHLs like N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL). nih.gov The synthases in these organisms, therefore, exhibit a degree of flexibility in their substrate preference for short-chain acyl-ACPs. Research has shown that mutations in key residues within the active site of AHL synthases can alter their specificity, leading to the production of different AHLs. nih.gov This highlights the molecular basis for the evolution of diverse quorum-sensing signals.

Genetic Loci and Regulatory Networks Controlling AHL Synthesis

The production of AHLs is not a constitutive process but is instead tightly regulated at the genetic level. This regulation ensures that AHLs are produced at the appropriate time and in response to specific cues, allowing for a coordinated population response.

The archetypal genetic circuit for AHL-mediated quorum sensing is the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri. nih.govfrontiersin.org This system consists of two key genes: luxI, which encodes the AHL synthase, and luxR, which encodes a transcriptional regulator. nih.govfrontiersin.org The LuxR protein is an AHL receptor and, upon binding to its cognate AHL, becomes an active transcription factor. uconn.edu This LuxR-AHL complex then typically binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating their transcription. wikipedia.org

Homologs of the LuxI/LuxR system are widespread among Gram-negative bacteria, forming the basis of many quorum-sensing networks. nih.govfrontiersin.org These homologous systems often exhibit a high degree of specificity, with a particular LuxR protein showing the highest affinity for the AHL produced by its cognate LuxI synthase. mdpi.com

The expression of the luxI-type synthase genes is often subject to positive feedback regulation. mdpi.com In many systems, the LuxR-AHL complex, in addition to regulating other target genes, also activates the transcription of the luxI gene itself. This creates an auto-inductive loop, leading to a rapid increase in AHL production once a threshold concentration is reached. This positive feedback is a key feature of quorum sensing, allowing for a switch-like transition to a coordinated population behavior.

In some bacteria, the regulation is more complex, involving negative regulators that can dampen the positive feedback loop. For example, in some Pseudomonas species, a protein called RsaL can repress the transcription of the AHL synthase gene, providing a mechanism for fine-tuning the quorum-sensing response.

The production of AHLs is not solely dependent on cell density but can also be influenced by a variety of environmental and physiological factors. These modulators can integrate external cues with the quorum-sensing circuitry, allowing bacteria to tailor their collective behaviors to specific conditions.

Environmental factors such as nutrient availability, pH, temperature, and the presence of specific host-derived signals can impact the transcription of luxI and luxR genes, thereby affecting AHL production. For instance, in some pathogenic bacteria, signals from the host environment can trigger the quorum-sensing cascade, linking virulence factor production to the presence of a susceptible host.

Molecular Mechanisms of N Pentanoyl L Homoserine Lactone Action in Quorum Sensing

AHL Diffusion and Cellular Uptake

N-Acyl-homoserine lactones (AHLs) are central signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. nih.govnih.gov The movement of these molecules across the bacterial cell envelope is a critical first step in initiating the signaling cascade. Generally, AHLs are thought to passively diffuse across the cytoplasmic membrane, a process driven by concentration gradients. nih.govnih.gov This allows the molecules to move from an area of high concentration (inside the cell at high population densities) to the external environment and into neighboring cells. nih.gov

The physicochemical properties of the AHL, particularly the length of the acyl side chain, influence its transport mechanism. Shorter-chain AHLs, such as N-Butyryl-L-homoserine lactone (C4-HSL), a close structural analog of C5-HSL, are considered to be freely diffusible. nih.gov Studies on Pseudomonas aeruginosa have shown that radiolabeled C4-HSL rapidly equilibrates across the cell membrane, with intracellular concentrations mirroring external levels, which is characteristic of passive diffusion. nih.gov Given its structural similarity, N-Pentanoyl-L-homoserine lactone is also presumed to primarily utilize passive diffusion for cellular entry and exit. However, for longer-chain AHLs, the transport process can be more complex, sometimes involving active efflux pumps that expel the signal molecule from the cell. nih.gov

In some contexts, such as the interaction between bacteria and plants, the uptake of AHLs by the host organism can be an active process. For instance, studies in barley have shown that the uptake of certain AHLs can be inhibited by substances that block ABC transporters, suggesting an active transport mechanism is involved in the plant's handling of these bacterial signals. nih.gov

LuxR-Type Receptor Proteins and AHL Binding

Once inside the cell, C5-HSL interacts with its cognate intracellular receptor, a protein belonging to the LuxR family of transcriptional regulators. nih.gov These proteins are the master regulators of the quorum-sensing circuit, and their activation is entirely dependent on binding to their specific AHL signal.

Ligand-Receptor Interactions and Specificity

The binding of an AHL to its LuxR-type receptor is a highly specific interaction, crucial for the fidelity of quorum-sensing systems. peerj.com LuxR-type proteins are typically composed of two main functional domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain. nih.gov The specificity of the receptor for a particular AHL, such as C5-HSL, is determined by the precise amino acid composition of the ligand-binding pocket within the N-terminal domain. nih.govnih.gov

Key interactions that stabilize the AHL within the binding pocket often involve hydrogen bonds. For example, a conserved aspartic acid residue in the ligand-binding site of many LuxR-type receptors forms a critical hydrogen bond with the amide group of the AHL. nih.gov The acyl chain of the AHL is typically buried within a hydrophobic pocket of the receptor. The length and modification of this acyl chain are primary determinants of binding specificity, ensuring that a given LuxR-type protein is preferentially activated by its cognate AHL and not by other AHLs that may be present in the environment. pnas.orgnih.gov Alterations to the acyl side chain or the homoserine lactone ring can significantly impact the activity of the LuxR protein, sometimes leading to inhibition of the signaling pathway. peerj.com

Conformational Changes and Dimerization of LuxR-type Receptors

The binding of the AHL molecule induces a critical conformational change in the LuxR-type receptor. nih.gov This change is essential for the subsequent steps in the signal transduction cascade. For many LuxR-type proteins, the binding of the AHL ligand is not only required for activity but also for the proper folding and stability of the protein itself. nih.gov

A primary consequence of ligand binding is the dimerization of the LuxR-type receptor. nih.govpeerj.com In the absence of the AHL signal, many LuxR receptors exist as unstable monomers. nih.gov The binding of the AHL promotes a conformational shift that facilitates the formation of a stable dimer. nih.govresearchgate.net This dimerization is a prerequisite for the protein to effectively bind to its target DNA sequences and regulate gene expression. nih.govnih.gov Studies on the TraR protein of Agrobacterium tumefaciens, a well-characterized LuxR homolog, have clearly demonstrated that the addition of its cognate AHL induces the formation of protein dimers from monomers. nih.govpeerj.com

Regulation of Target Gene Expression

The ligand-bound, dimerized LuxR-C5-HSL complex functions as a transcriptional regulator, directly controlling the expression of a suite of target genes. nih.gov

DNA Binding and Transcriptional Activation/Repression

The C-terminal domain of the LuxR-type dimer contains a helix-turn-helix DNA-binding motif. researchgate.net This motif recognizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. nih.gov A lux box is typically a 20-base-pair inverted repeat sequence. nih.gov The binding of the LuxR-AHL complex to the lux box can either activate or repress the transcription of the downstream genes. nih.govmdpi.com

In the case of transcriptional activation, the binding of the complex often helps to recruit RNA polymerase to the promoter, thereby initiating transcription. nih.gov Conversely, for transcriptional repression, the complex might bind in a way that physically blocks RNA polymerase from accessing the promoter. nih.gov While most LuxR-type proteins act as activators in the presence of their AHL, some, like EsaR from Pantoea stewartii, function as repressors until the AHL is present. nih.gov

Quorum-Sensing Regulons and Phenotypic Outcomes

The collection of genes regulated by the C5-HSL-LuxR complex is known as a regulon. The coordinated expression of these genes leads to a variety of phenotypic outcomes that are beneficial for the bacterial population at high cell densities. nih.govacs.org These phenotypes are diverse and can include:

Biofilm Formation: Quorum sensing, including systems that may utilize C5-HSL or its analogs, is a key regulator of biofilm development. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provides protection and facilitates nutrient acquisition. nih.gov The C4-HSL signal in Pseudomonas aeruginosa, for example, has been shown to be significant for biofilm formation. nih.gov

Virulence Factor Production: Many pathogenic bacteria use quorum sensing to control the production of virulence factors, such as toxins, proteases, and elastases. nih.govpnas.org This allows the bacteria to mount a coordinated attack once a sufficient population density has been reached to overcome the host's defenses. For example, in P. aeruginosa, the RhlR-RhlI system, which uses a short-chain AHL, regulates the production of elastase and chitinase (B1577495). pnas.org

Bioluminescence: The archetypal quorum-sensing system, discovered in Vibrio fischeri, regulates bioluminescence. nih.govmdpi.com The LuxR-LuxI system in this bacterium controls the expression of the lux operon, which contains the genes for luciferase and the substrates required for light production. nih.gov This regulation ensures that light is only produced when the bacterial population is dense enough to be visible, such as during its symbiotic relationship with the Hawaiian bobtail squid. mdpi.com

Below is an interactive table summarizing examples of LuxR-type receptors and the phenotypes they regulate, which are often controlled by short-chain AHLs similar to C5-HSL.

| Receptor Protein | Cognate AHL (or similar) | Regulated Phenotype(s) | Bacterial Species |

| RhlR | N-Butyryl-L-homoserine lactone (C4-HSL) | Virulence factors (elastase, chitinase), Biofilm formation | Pseudomonas aeruginosa |

| LuxR | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Bioluminescence | Vibrio fischeri |

| CviR | N-Hexanoyl-L-homoserine lactone (C6-HSL) | Violacein (B1683560) production, Biofilm formation | Chromobacterium violaceum |

| EsaR | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Capsular polysaccharide synthesis (repressor) | Pantoea stewartii |

| TraR | N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Conjugal transfer of Ti plasmid | Agrobacterium tumefaciens |

Ecological Roles and Inter Kingdom Signaling of N Acyl Homoserine Lactones, Including N Pentanoyl L Homoserine Lactone

Modulation of Microbial Community Dynamics

N-Acyl Homoserine Lactones are pivotal signaling molecules in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression based on population density nih.govmdpi.com. This regulation is crucial for managing group behaviors such as biofilm formation and virulence factor production frontiersin.orgmdpi.com.

Intra-species and Inter-species Bacterial Communication

The specificity of quorum sensing often relies on the precise molecular fit between an AHL signal and its cognate receptor protein. Research into the binding affinity of various AHLs to these receptors provides insight into their potential for signaling within and between bacterial species.

One study investigated the binding of a range of unsubstituted N-acyl homoserine lactones to the CarR receptor protein in Erwinia carotovora, a bacterium that controls carbapenem (B1253116) antibiotic production through quorum sensing nih.gov. The CarR receptor in this species is activated by N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). The study used quench-enhanced fluorescence to measure the binding of different AHLs to the CarR protein. The results demonstrated a high degree of specificity. While the natural ligand showed strong binding, AHLs with unsubstituted aliphatic carbon chains, including N-Pentanoyl-L-homoserine lactone (C5-HSL), exhibited minimal interaction with the receptor nih.gov. This suggests that for E. carotovora, C5-HSL is not an effective signaling molecule for this specific QS circuit.

| Compound | Acyl Chain Length | Observed Fluorescence Quenching (%) | Interpretation |

|---|---|---|---|

| N-Butanoyl-L-homoserine lactone (C4-HSL) | 4 | <10% | Weak to negligible binding |

| This compound (C5-HSL) | 5 | <10% | Weak to negligible binding |

| N-Hexanoyl-L-homoserine lactone (C6-HSL) | 6 | <10% | Weak to negligible binding |

Influence on Biofilm Architecture and Development

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances nih.gov. The formation, maturation, and architecture of these biofilms are often regulated by quorum sensing frontiersin.orgnih.gov. While specific AHLs, such as N-butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are known to be integral to biofilm development in bacteria like Pseudomonas aeruginosa, specific research detailing the influence of this compound on biofilm architecture and development was not identified in the conducted searches frontiersin.orgyoutube.com.

Role in Nutrient Cycling and Biogeochemical Processes (e.g., Nitrogen Cycle)

Quorum sensing is understood to play a role in wider ecological functions, including the regulation of metabolic processes that contribute to nutrient cycling. However, specific studies detailing the role of this compound in these processes, including the nitrogen cycle, are not available in the reviewed scientific literature.

Inter-kingdom Interactions with Eukaryotic Organisms

AHLs are not only involved in bacteria-to-bacteria communication; they also mediate interactions between bacteria and their eukaryotic hosts, a process known as inter-kingdom signaling taylorfrancis.comnih.gov.

Plant-Bacteria Interactions and Plant Responses to AHLs

Plants have developed the ability to perceive and respond to bacterial AHLs, which can lead to a range of physiological changes nih.govnih.gov. These responses can include alterations in defense mechanisms and morphological changes taylorfrancis.com. Plants can be "primed" by AHLs, leading to a faster and stronger defense response upon subsequent pathogen attack oup.com. This interaction is complex, with different AHLs often eliciting distinct responses in the plant host nih.gov. While the effects of various short-chain and long-chain AHLs on plants have been documented, no specific research was found that detailed the interactions between plants and this compound.

Priming of Plant Defense Mechanisms

The priming of plant defense mechanisms is a critical survival strategy for plants, enabling them to respond more rapidly and effectively to pathogen attacks. This heightened state of alert can be induced by various stimuli, including chemical signals from microorganisms. N-Acyl Homoserine Lactones (AHLs) are among the bacterial molecules recognized by plants, leading to the activation of their immune systems. oup.comoup.com This phenomenon, known as AHL-induced resistance, prepares the plant for a more robust defense response upon subsequent infection. oup.com

While research has extensively documented the defense-priming effects of various AHLs, specific studies focusing solely on this compound (C5-HSL) are limited. However, the activities of structurally similar short-chain AHLs provide valuable insights into its potential role. For instance, N-hexanoyl-L-homoserine lactone (C6-HSL) and N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL) have been shown to enhance resistance against pathogens in several plant species. frontiersin.orgd-nb.info Pretreatment of Arabidopsis with 3OC8-HSL conferred resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 by potentiating the salicylic (B10762653) acid (SA) signaling pathway, a key hormonal pathway in plant defense. d-nb.info This priming effect is characterized by an augmented burst of hydrogen peroxide, increased SA accumulation, and stronger expression of pathogenesis-related genes upon pathogen challenge. d-nb.info

Similarly, long-chain AHLs like N-3-oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) have been demonstrated to induce resistance in Arabidopsis and barley against biotrophic and hemibiotrophic pathogens. oup.com The mechanism involves the activation of mitogen-activated protein kinase 6 (MPK6) and the reinforcement of the plant cell wall through the deposition of callose and lignin. uni-giessen.de

Given that the plant's response to AHLs is often dependent on the length of the acyl chain, it is plausible that this compound, as a short-chain AHL, could elicit similar defense-priming responses. The general mechanism involves the plant's perception of these bacterial signals, leading to a pre-conditioned state of alertness. This allows for a faster and stronger activation of defense responses, such as the production of reactive oxygen species (ROS), reinforcement of cell walls, and induction of defense-related genes, upon encountering a pathogen. uni-giessen.de However, without direct experimental evidence, the specific role and efficacy of this compound in priming plant defenses remain an area for further investigation.

Table 1: Examples of AHLs Involved in Priming Plant Defense

| AHL Compound | Plant Species | Observed Effect |

| N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL) | Arabidopsis thaliana | Enhanced resistance to Pseudomonas syringae pv. tomato DC3000 via the salicylic acid pathway. d-nb.info |

| N-3-oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) | Arabidopsis thaliana, Barley | Induced resistance to biotrophic and hemibiotrophic pathogens; involved activation of MPK6. oup.comuni-giessen.de |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | Tomato | Increased resistance to leaf pathogens and induced defense-related proteins. nih.gov |

Modulation of Nodulation in Legumes

The symbiotic relationship between legumes and nitrogen-fixing rhizobia is fundamental for nitrogen cycling in terrestrial ecosystems. The formation of specialized root organs, called nodules, where rhizobia convert atmospheric nitrogen into ammonia, is a tightly regulated process involving complex signaling between the plant and the bacteria. nih.gov N-Acyl Homoserine Lactones (AHLs) produced by rhizobia are key signaling molecules in this interaction, influencing the efficiency of nodulation. mdpi.com

While specific research on the direct impact of this compound on nodulation is not extensively documented, studies on other AHLs have revealed significant effects. For example, in the model legume Medicago truncatula, exposure to specific AHLs from its symbiont Sinorhizobium meliloti has been shown to increase the number of nodules. frontiersin.org Notably, the long-chain AHL, 3-oxo-C14-HSL, significantly increased nodule numbers, suggesting that the plant can perceive and respond to these bacterial signals to modulate the symbiosis. frontiersin.org

The mechanism by which AHLs influence nodulation is multifaceted. Flavonoids released by legume roots initiate the expression of nod genes in rhizobia, leading to the production of Nod factors, which are essential for nodule formation. frontiersin.org Interestingly, the presence of these host-plant flavonoids can also enhance the production of AHLs by the rhizobia, indicating a sophisticated feedback loop. nih.gov This increased AHL concentration can then further influence the symbiotic process.

The plant's response to AHLs appears to be specific to the host and the AHL structure. The positive effect of 3-oxo-C14-HSL on nodulation in M. truncatula was not observed in alfalfa, even though it is nodulated by the same rhizobial species. mdpi.com This suggests a host-specific perception mechanism. Furthermore, the effect on nodule number seems to be independent of the autoregulation of nodulation (AON) pathway, a systemic signaling cascade that controls nodule number, but is dependent on the plant hormone ethylene. mdpi.com

Given the structural similarities among AHLs, it is conceivable that this compound could also play a role in modulating nodulation, potentially by influencing early stages of rhizobial colonization or by affecting the plant's hormonal balance. However, the precise nature and significance of its contribution require direct experimental investigation.

Table 2: Influence of Specific AHLs on Legume Nodulation

| AHL Compound | Legume Species | Effect on Nodulation |

| 3-oxo-C14-HSL | Medicago truncatula | Increased number of nodules. frontiersin.org |

| N-hexanoyl-, N-heptanoyl-, and N-octanoyl-L-homoserine lactones | Vetch | Influence the formation of symbiotic nitrogen-fixing nodules. nih.gov |

Algae-Bacteria Interactions and Algal Metabolism

The interactions between algae and bacteria are ubiquitous in aquatic environments and play a critical role in nutrient cycling and primary productivity. These interactions are often mediated by chemical signals, including N-Acyl Homoserine Lactones (AHLs). While direct research on this compound in this context is limited, studies on the closely related N-hexanoyl-L-homoserine lactone (C6-HSL) provide significant insights into how these molecules can influence algal metabolism.

In algae-bacteria systems, AHLs can act as inter-kingdom signaling molecules, affecting algal growth and physiology. For instance, the addition of C6-HSL to a co-culture of the alga Microcystis aeruginosa and the bacterium Staphylococcus ureilyticus was found to significantly impact the carbon fixation capacity of the system. nih.gov At a concentration of 10 ng/L, C6-HSL increased the chlorophyll-a concentration and the activity of key carbon fixation enzymes, such as carbonic anhydrase and RuBisCO, in both the algae and the algae-bacteria co-culture. nih.govresearchgate.net This suggests that algae can perceive and respond to bacterial AHLs, leading to enhanced photosynthetic activity.

The mechanism appears to involve the regulation of the carbon dioxide concentrating mechanism (CCM) in algae. C6-HSL was shown to increase the rate of CO2 transport in the water and the intracellular CO2 concentration, thereby boosting the efficiency of carbon fixation. nih.gov Furthermore, C6-HSL promoted the synthesis and secretion of organic matter by the algae, which in turn can serve as a nutrient source for the associated bacteria, highlighting the reciprocal nature of these interactions. researchgate.net

AHLs can also influence other aspects of algal metabolism. Some studies have indicated that AHLs can promote the accumulation of lipids in algal cells, which is of significant interest for biofuel production. nih.gov The ability of algae to respond to bacterial quorum sensing signals underscores the complexity of microbial interactions in aquatic ecosystems and opens up possibilities for manipulating these interactions for biotechnological applications, such as enhancing algal biomass and biofuel production. The potential for this compound to have similar effects is high, given its structural similarity to C6-HSL, but requires further dedicated research for confirmation.

Table 3: Effects of N-hexanoyl-L-homoserine lactone (C6-HSL) on Algal Metabolism

| Parameter | Organism(s) | Effect of C6-HSL (10 ng/L) |

| Chlorophyll-a concentration | Microcystis aeruginosa (alone and with Staphylococcus ureilyticus) | Increased. nih.gov |

| Carbonic Anhydrase Activity | Microcystis aeruginosa (alone and with Staphylococcus ureilyticus) | Increased. nih.govresearchgate.net |

| RuBisCO Activity | Microcystis aeruginosa (alone and with Staphylococcus ureilyticus) | Increased. nih.govresearchgate.net |

| Carbon Fixation Rate | Algae-bacteria consortium | Increased. nih.gov |

Microbial Fuel Cells and Biosensors

Microbial Fuel Cells (MFCs) are bio-electrochemical devices that utilize the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. The efficiency of MFCs is highly dependent on the formation and activity of a biofilm on the anode, where bacteria oxidize the fuel source and transfer electrons to the electrode. Quorum sensing, mediated by molecules such as N-Acyl Homoserine Lactones (AHLs), plays a critical role in regulating biofilm formation and the metabolic activity of the bacteria within it.

While specific applications of this compound in MFCs are not well-documented, the general principles of quorum sensing in these systems suggest its potential relevance. The production of AHLs by bacteria in the anodic biofilm can coordinate the expression of genes involved in extracellular electron transfer, substrate degradation, and biofilm maturation. A well-structured and efficient biofilm is crucial for maintaining a high rate of electricity generation. Therefore, understanding and potentially manipulating the quorum sensing circuits within the MFC microbiome could be a strategy to enhance power output.

Biosensors for the detection of AHLs are a significant area of research, as they can be used to monitor bacterial communication and population dynamics in various environments, including MFCs. These biosensors typically consist of a bacterial reporter strain that produces a detectable signal, such as light or a colored pigment, in the presence of specific AHLs. For example, the bacterium Chromobacterium violaceum CV026 is often used as a reporter strain as it produces the purple pigment violacein (B1683560) in response to short-chain AHLs. mdpi.com

The development of biosensors specific for this compound would be valuable for studying the bacteria that produce this particular signal molecule and their role in various ecological niches. In the context of MFCs, such a biosensor could be used to monitor the activity of key bacterial species within the anodic biofilm and to correlate quorum sensing activity with electricity production. This could provide valuable insights into the complex microbial interactions that govern MFC performance and could lead to the development of strategies to optimize these systems. While the direct use of this compound as a supplement to enhance MFC performance has not been reported, the fundamental role of AHLs in biofilm formation suggests that this is a plausible area for future research.

Table 4: Potential Applications of this compound in MFCs and Biosensors

| Application Area | Potential Role of this compound |

| Microbial Fuel Cells (MFCs) | Could potentially be used to modulate biofilm formation and metabolic activity of exoelectrogenic bacteria to enhance electricity generation. |

| Biosensors | Could be the target analyte for a specific biosensor designed to detect and quantify its presence, allowing for the monitoring of bacteria that produce this signal. |

Degradation and Quorum Quenching Mechanisms of N Acyl Homoserine Lactones

Enzymatic Degradation Pathways

The primary enzymatic mechanisms for inactivating AHLs, including N-Pentanoyl-L-homoserine lactone (C5-HSL), involve the hydrolysis of the lactone ring, cleavage of the amide bond, or modification of the acyl side chain. nih.gov Each of these pathways renders the signaling molecule unable to bind to its cognate receptor, thereby disrupting the QS cascade. nih.gov

AHL lactonases (EC 3.1.1.81) are a widespread class of quorum quenching enzymes that inactivate AHLs by hydrolyzing the ester bond within the homoserine lactone ring. mdpi.comnih.gov This ring-opening reaction produces the corresponding N-acyl-L-homoserine, a molecule that is unable to activate the LuxR-type transcriptional regulators responsible for QS-dependent gene expression. nih.govnih.gov The reaction is analogous to the hydrolysis of other lactones, but AHL lactonases exhibit a high degree of specificity for AHL substrates. nih.govfrontiersin.org

One of the most extensively studied AHL lactonases is AiiA, originally identified in Bacillus species. nih.gov Kinetic analyses have demonstrated that AiiA from Bacillus thuringiensis is a metalloenzyme, often containing two zinc ions in its active site, which are crucial for its catalytic activity. nih.gov Research has confirmed that these enzymes are active against a broad spectrum of AHLs, varying in acyl chain length. nih.gov Specifically, this compound (C5-HSL) has been used as a substrate in kinetic studies of the AiiA lactonase, confirming its susceptibility to this mode of degradation. nih.gov The hydrolysis of the lactone ring can be reversible under acidic conditions, where the ring can spontaneously re-form, but at physiological pH, the degradation is generally effective. mdpi.com

Table 1: Substrate Range of Selected AHL Lactonases

| Enzyme | Originating Organism | Representative Substrates Degraded |

|---|---|---|

| AiiA | Bacillus thuringiensis | C4-HSL, C5-HSL nih.gov, C6-HSL, 3-oxo-C6-HSL, C8-HSL nih.govcabidigitallibrary.org |

| AidC | Chryseobacterium sp. | C6-HSL to C12-HSL, including 3-oxo derivatives cabidigitallibrary.org |

| LrsL | Labrenzia sp. | C4-HSL, C6-HSL, oxo-C12-HSL nih.gov |

This table is interactive. Click on the headers to explore more.

AHL acylases (EC 3.5.1.97), also known as AHL amidases, provide an alternative and irreversible mechanism for AHL degradation. nih.gov These enzymes catalyze the hydrolysis of the amide bond that links the acyl side chain to the homoserine lactone ring. frontiersin.org This cleavage yields a fatty acid and a homoserine lactone (HSL) moiety. nih.govfrontiersin.org Unlike lactone hydrolysis, this process is not reversible. nih.gov

AHL acylases are typically members of the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.gov Enzymes like PvdQ and QuiP from Pseudomonas aeruginosa and others found in Variovorax, Stenotrophomonas, and Acidovorax have been shown to possess broad substrate specificity, degrading AHLs with acyl chains of various lengths. mdpi.comnih.govnih.gov While direct kinetic data for this compound is not as prevalent as for other AHLs, the known activity of these enzymes on both shorter (C4-HSL) and longer (C6-HSL, C8-HSL) chains strongly suggests that C5-HSL is also a viable substrate. nih.govnih.gov For example, the acylase AuAHLA from Actinoplanes utahensis can hydrolyze a range of AHLs, highlighting the versatile nature of these enzymes. nih.gov

Table 2: Substrate Range of Selected AHL Acylases

| Enzyme | Originating Organism | Representative Substrates Degraded |

|---|---|---|

| PvdQ | Pseudomonas aeruginosa | Long-chain AHLs (e.g., 3-oxo-C12-HSL) mdpi.comnih.gov |

| QuiP | Pseudomonas aeruginosa | Wide range of AHLs |

| MacQ | Acidovorax sp. | C4-HSL, C6-HSL, and other AHLs nih.gov |

| AuAHLA | Actinoplanes utahensis | Various natural penicillins and AHLs (e.g., C12-HSL) nih.gov |

This table is interactive. Click on the headers to explore more.

A third class of quorum quenching enzymes, the AHL oxidoreductases, does not degrade the core structure of the AHL but instead modifies the acyl side chain. mdpi.com These enzymes, first discovered in Rhodococcus erythropolis, typically catalyze the reduction of the 3-oxo group on the acyl chain to a 3-hydroxy group. nih.gov This modification can significantly reduce the biological activity of the AHL molecule, as the corresponding LuxR receptor often has a high specificity for the structure of the side chain. nih.gov

The oxidoreductase activity found in R. erythropolis W2 demonstrated a preference for AHLs with a 3-oxo substituent and acyl chains ranging from C8 to C14. nih.gov While this specific strain showed less activity against unsubstituted AHLs like this compound, the existence of this enzymatic pathway highlights another strategy for inactivating QS signals. nih.gov It is plausible that other, yet-to-be-characterized oxidoreductases possess activity against short-chain, unsubstituted AHLs.

Analytical Methodologies for Detection and Characterization of N Pentanoyl L Homoserine Lactone

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of C5-HSL. By exploiting the physicochemical properties of the molecule, these methods allow for its separation from other compounds in a sample, paving the way for its subsequent identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of AHLs due to its high sensitivity and specificity. plos.org This method allows for the confident identification and precise quantification of C5-HSL, even at low concentrations typically found in bacterial cultures. plos.org

In a typical LC-MS/MS workflow, the sample extract is first subjected to high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column. This separates C5-HSL from other molecules in the mixture based on its hydrophobicity. The separated compounds are then introduced into a mass spectrometer.

For the identification of C5-HSL, its molecular mass is a key parameter. The compound has a molecular formula of C9H15NO3 and a monoisotopic mass of 185.1052 g/mol . nih.gov In positive ion mode electrospray ionization (ESI), C5-HSL is typically detected as its protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The [M+H]⁺ ion of C5-HSL is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. A highly characteristic fragmentation of AHLs is the production of a daughter ion at a mass-to-charge ratio (m/z) of 102. nih.gov This ion corresponds to the protonated homoserine lactone ring, providing a strong indication of the presence of an AHL. Further fragmentation can provide information about the acyl side chain.

The quantitative analysis of C5-HSL by LC-MS/MS is often performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. This approach enhances sensitivity and reduces background interference, allowing for accurate quantification. caymanchem.com

Table 1: Mass Spectrometric Properties of N-Pentanoyl-L-homoserine lactone

| Property | Value |

| Molecular Formula | C9H15NO3 |

| Monoisotopic Mass | 185.1052 g/mol |

| [M+H]⁺ Ion (m/z) | 186.1125 |

| Characteristic Fragment Ion (m/z) | 102 (Homoserine lactone ring) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) provides an alternative approach for the analysis of C5-HSL. A significant advantage of modern GC-MS methods is the ability to directly analyze AHLs without the need for chemical derivatization, simplifying sample preparation and reducing analysis time. nih.gov

In this method, the sample extract is vaporized and introduced into the gas chromatograph. The separation is based on the compound's volatility and interaction with the stationary phase of the GC column. Electron ionization (EI) is commonly used in GC-MS for AHL analysis. This high-energy ionization technique results in extensive fragmentation of the molecule, producing a characteristic mass spectrum that can be used as a fingerprint for identification. nih.gov

A common fragmentation pattern for AHLs under EI includes a prominent ion at m/z 143. researchgate.net Other minor but characteristic peaks can also be observed, which aid in the structural elucidation of the N-acyl chain. nih.gov For targeted analysis, selected ion monitoring (SIM) can be employed to enhance the sensitivity of detection for C5-HSL by focusing on its characteristic fragment ions. nih.gov

Thin-Layer Chromatography (TLC) Coupled with Biosensors

Thin-layer chromatography (TLC) is a versatile and cost-effective method for the separation and preliminary identification of AHLs like C5-HSL. When coupled with a biological detection system (a biosensor), it becomes a powerful tool for screening bacterial extracts for the presence of these signaling molecules. nih.gov

The process involves spotting the sample extract onto a TLC plate, typically a C18 reversed-phase plate. The plate is then developed in a solvent system, such as methanol-water, which separates the compounds based on their polarity. The separation results in the migration of compounds to different distances on the plate, characterized by their retention factor (Rf) value. nih.gov

After separation, the TLC plate is overlaid with a soft agar (B569324) suspension of an AHL biosensor strain. If C5-HSL is present at a specific spot on the chromatogram, it will diffuse into the agar and induce a detectable response in the biosensor bacteria. nih.gov The response is often a visible color change, such as the production of a purple pigment, which appears as a spot on the plate corresponding to the location of the AHL. nih.gov

Biosensor Systems for AHL Detection

Bacterial biosensors are invaluable tools for the detection of AHLs, offering high sensitivity and a direct measure of the biological activity of the molecules. nih.gov These systems typically consist of a bacterial strain that has been genetically engineered to produce a detectable signal, such as light or color, in the presence of specific AHLs. nih.gov

Chromobacterium violaceum CV026 is a commonly used biosensor for the detection of short- to medium-chain AHLs. oup.commicrobiologyresearch.orgnih.gov This mutant strain is unable to produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous AHLs with acyl chain lengths from four to eight carbons. microbiologyresearch.orgnih.govmdpi.com Therefore, it is a suitable biosensor for detecting this compound. The presence of C5-HSL can be qualitatively observed by the induction of purple pigmentation in the CV026 strain when grown in its vicinity on an agar plate. nih.gov

Agrobacterium tumefaciens is another genus that provides a basis for highly sensitive and broad-range AHL biosensors. nih.gov These biosensors are often based on the traR gene and a traG::lacZ reporter fusion. In the presence of AHLs, the TraR protein is activated and induces the expression of the lacZ gene, leading to the production of β-galactosidase. The activity of this enzyme can be quantified using a chromogenic substrate, resulting in a colored product. A. tumefaciens-based biosensors can detect a wide range of AHLs, including those with short and long acyl chains, as well as those with substitutions on the acyl chain. nih.gov

Table 2: Common Biosensor Systems for this compound Detection

| Biosensor Strain | Detection Principle | Typical Response to C5-HSL |

| Chromobacterium violaceum CV026 | Induction of violacein pigment production | Production of purple color |

| Agrobacterium tumefaciens (e.g., NT1 with pZLR4) | Induction of β-galactosidase activity | Production of a colored product from a chromogenic substrate |

Spectroscopic and Other Advanced Analytical Approaches

Beyond chromatography and biosensors, other spectroscopic techniques can provide valuable information for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. 1H NMR and 13C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the C5-HSL molecule, confirming the structure of the pentanoyl acyl chain and the homoserine lactone ring. pnas.org For instance, 1H NMR can be used to distinguish the protons on the acyl chain from those on the lactone ring. chemicalbook.com

Raman spectroscopy is another technique that has been explored for the detection of AHLs. While conventional Raman scattering is often too weak for the low concentrations of AHLs found in biological systems, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the signal, allowing for more sensitive detection. researchgate.net Raman spectra provide a vibrational fingerprint of the molecule, with specific peaks corresponding to different functional groups and bonds within the C5-HSL structure.

Table 3: List of Chemical Compounds

Synthetic Biology and Biotechnological Applications of N Pentanoyl L Homoserine Lactone Research Non Clinical

Engineering of AHL Production and Sensing Systems

Synthetic biology leverages the modular nature of quorum sensing (QS) systems to create engineered bacteria with novel functions. The production of N-acyl-homoserine lactones (AHLs), including C5-HSL, is catalyzed by LuxI-type synthase proteins, while detection is mediated by LuxR-type receptor proteins. nih.govfrontiersin.org Bioengineers have successfully incorporated these quorum sensing pathways into genetic circuits to connect logical operations. nih.gov

A primary application is the construction of bacterial biosensors. nih.gov These engineered microbes contain a functional LuxR-family protein and its corresponding target promoter, which controls a reporter gene (e.g., for bioluminescence or pigment production). nih.gov When the specific AHL, such as C5-HSL, is present in the environment, it binds to the LuxR-type receptor, activating the transcription of the reporter gene and generating a detectable signal. The Chromobacterium violaceum CV026 strain is a commonly used biosensor chassis that can detect short-chain AHLs from C4 to C8, making it suitable for identifying C5-HSL producers. nih.gov

The diversity of AHL synthase enzymes allows for the production of a wide range of AHL signals. nih.gov By expressing different LuxI-type synthases in a host like Escherichia coli, researchers can produce specific AHL molecules for further study or application. nih.gov This ability to engineer both the production and sensing of specific AHLs like C5-HSL is fundamental to creating complex, coordinated behaviors in synthetic microbial consortia for applications in biotechnology and bioremediation.

Development of Quorum Sensing Modulators

Modulating AHL signaling pathways is a major focus of research, aiming to control bacterial behavior without the selective pressure of traditional antibiotics. This field, known as quorum quenching (QQ), involves the development of molecules and enzymes that can either interfere with or degrade QS signals. researchgate.netnih.govnih.gov

Synthetic Agonists and Antagonists of AHL Signaling

Significant effort has been directed toward synthesizing non-native AHL analogues that can either activate (agonists) or inhibit (antagonists) the LuxR-type receptors. nih.gov These synthetic modulators often feature modifications to the acyl side chain or the homoserine lactone ring.

Researchers have designed and synthesized libraries of AHL analogues to probe the structural requirements for receptor binding and activity modulation. nih.govnih.gov For instance, one study evaluated a series of novel N-acyl-homoserine lactone analogues where the end of the acyl chain was modified with branched alkyl, cycloalkyl, or aryl groups. While many alkyl-substituted analogues acted as agonists, those with phenyl substitutions showed significant antagonist activity against the LuxR receptor of Vibrio fischeri. frontiersin.org It is hypothesized that the aryl group interacts with aromatic amino acids in the receptor, preventing it from adopting its active conformation. frontiersin.org Another approach involves incorporating a tert-butoxycarbonyl (Boc) group into the AHL structure to create quorum-sensing inhibitors. nih.gov Such strategies, while often focused on pathogens like Pseudomonas aeruginosa and their specific AHLs, provide a blueprint for developing modulators targeting C5-HSL-dependent systems. nih.govnih.gov

Table 1: Examples of Synthetic Quorum Sensing Modulators

| Modulator Type | Structural Modification | Target System Example | Effect |

| Antagonist | Phenyl group on acyl chain | Vibrio fischeri (LuxR) | Inhibition of bioluminescence |

| Antagonist | tert-butoxycarbonyl (Boc) group | Pseudomonas aeruginosa (LasR) | Inhibition of QS-dependent gene expression |

| Antagonist | N-sulfonyl group | Chromobacterium violaceum | Inhibition of violacein (B1683560) production |

Enzymatic Quorum Quenching for Microbial Control (e.g., anti-biofilm strategies)

A promising strategy for microbial control is the use of enzymes that degrade AHL signal molecules, a process termed enzymatic quorum quenching. researchgate.netnih.govnih.gov This approach disrupts bacterial communication, thereby inhibiting group behaviors like biofilm formation and the production of virulence factors. nih.gov Two primary classes of enzymes are responsible for this activity: AHL lactonases and AHL acylases. scirp.orgnih.gov

AHL lactonases hydrolyze the ester bond in the homoserine lactone ring, rendering the signal molecule inactive. scirp.org These enzymes, such as AiiA from Bacillus species, often exhibit broad substrate specificity and can degrade a wide range of AHLs. tandfonline.comnih.gov

AHL acylases cleave the amide bond between the acyl side chain and the homoserine lactone ring, producing a fatty acid and the homoserine lactone ring. nih.govgenome.jp These enzymes can show more specificity based on the length of the AHL's acyl chain. asm.org

These quorum-quenching enzymes have demonstrated significant potential as anti-biofilm agents. nih.gov For example, the application of QQ enzymes can inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov Isolating novel bacteria with QQ activity from diverse environments, such as penicillin-contaminated sludge, has revealed a wide variety of potent AHL-degrading enzymes. nih.gov Some of these isolates show high degradation activity against a broad spectrum of AHLs, including short-chain variants structurally similar to C5-HSL. nih.gov This enzymatic degradation represents a powerful tool for controlling microbial populations in various biotechnological and environmental applications. researchgate.netnih.gov

Table 2: Major Classes of AHL-Degrading Quorum Quenching Enzymes

| Enzyme Class | Mechanism of Action | Gene Example | Source Organism Example |

| AHL Lactonase | Hydrolyzes the lactone ring | aiiA | Bacillus sp. |

| AHL Acylase | Cleaves the acyl side chain | pvdQ, macQ | Pseudomonas sp., Acidovorax sp. |

| Oxidoreductase | Modifies the acyl side chain | Not specified | Rhodococcus erythropolis |

Applications in Environmental Microbiology and Bioremediation

The principles of C5-HSL signaling and quenching are being applied to address challenges in environmental microbiology, particularly in wastewater treatment and agriculture.

Enhancement of Wastewater Treatment Processes

Quorum sensing plays a critical role in the biological processes central to wastewater treatment, such as the formation of biofilms and activated sludge granules. mdpi.comracoman.comiwaponline.com The microbial communities within these systems use AHLs to coordinate activities essential for the degradation of organic pollutants. racoman.comnih.gov

Studies have detected a variety of AHL molecules, including short-chain AHLs, in activated sludge from different treatment plants. nih.govresearchgate.net The presence and concentration of these signaling molecules are linked to the stability and function of the microbial community. Research has shown that augmenting sludge samples with AHLs can alter the community composition and improve the stability of functions like phenol (B47542) degradation. nih.gov This suggests that manipulating QS through the addition of specific AHLs like C5-HSL could be a strategy to enhance the efficiency and robustness of wastewater treatment processes. mdpi.commdpi.com Conversely, the inhibition of QS, or quorum quenching, is being explored as a method to control membrane biofouling, a major operational issue in membrane bioreactors. iwaponline.comnih.gov

Biocontrol of Plant Pathogens

Quorum quenching is emerging as a powerful and sustainable strategy for protecting plants from diseases caused by pathogenic bacteria. researchgate.netscirp.orgresearchgate.net Many Gram-negative plant pathogens, such as Pectobacterium and Xanthomonas, rely on AHL-mediated quorum sensing to regulate the expression of virulence factors required for infection. researchgate.netscirp.org

The biocontrol approach involves using beneficial microorganisms that can disrupt this pathogenic signaling. nih.gov For instance, bacteria like Rhodococcus erythropolis and various Bacillus species can degrade the AHL signals produced by pathogens, thereby attenuating their virulence. researchgate.netnih.gov This enzymatic disruption of communication prevents the coordinated attack by the pathogens, allowing the plant's natural defenses to be more effective. nih.gov Some biocontrol agents exhibit broad-spectrum AHL degradation capabilities, making them effective against multiple pathogens. nih.gov

Furthermore, some research indicates that plants themselves can perceive and respond to bacterial AHLs. acs.orgnih.gov The application of AHLs or AHL-degrading bacteria can prime the plant's defense systems. nih.gov This "biostimulation" approach, for example, using AHL analogues to boost the population of QQ bacteria like Rhodococcus on plant roots, represents an innovative method to promote plant health and protect crops. researchgate.netnih.gov

Methods for the Chemical Synthesis of N-Acyl Homoserine Lactones with High Enantiomeric Purity

The biological activity of N-acyl homoserine lactones (AHLs) is highly dependent on the stereochemistry of the homoserine lactone ring, with the L-enantiomer being the naturally active form. Consequently, the development of synthetic methods that yield AHLs with high enantiomeric purity is of significant importance for research in synthetic biology and biotechnology. Several strategies have been established to produce enantiomerically pure AHLs, with a prominent and robust method being the acylation of the chiral precursor (S)-α-amino-γ-butyrolactone.

A widely utilized and effective method for the synthesis of N-acyl-L-homoserine lactones is the Schotten-Baumann reaction. cam.ac.ukwikipedia.orgiitk.ac.in This reaction involves the acylation of (S)-α-amino-γ-butyrolactone hydrobromide with an appropriate acid chloride under basic, typically biphasic, conditions. cam.ac.ukwikipedia.org The use of a chiral starting material, the L-homoserine lactone, ensures that the stereochemical integrity of the lactone ring is maintained throughout the synthesis, leading to the desired L-enantiomer of the final AHL product. cam.ac.uk

The general procedure involves dissolving (S)-α-amino-γ-butyrolactone hydrobromide in a two-phase system of water and an organic solvent, such as dichloromethane. A base, for instance, sodium bicarbonate, is added to the aqueous phase to neutralize the hydrobromic acid and deprotonate the amine group of the lactone, making it nucleophilic. The corresponding acyl chloride, in this case, pentanoyl chloride for the synthesis of N-Pentanoyl-L-homoserine lactone, is then added to the organic phase. The acylation reaction occurs at the interface of the two solvents, yielding the N-acylated product.

This methodology has been successfully applied to synthesize a variety of AHLs with different acyl chain lengths, consistently achieving high yields and, crucially, excellent enantiomeric excesses (e.e.), often exceeding 99%. cam.ac.uk The enantiomeric purity of the synthesized AHLs is typically verified using chiral High-Performance Liquid Chromatography (HPLC). cam.ac.uk This analytical technique is capable of separating the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess.

Below is a table summarizing the synthesis of several representative N-acyl-L-homoserine lactones using the Schotten-Baumann coupling procedure, highlighting the high yields and exceptional enantiomeric purity achieved. While the synthesis of this compound is not explicitly detailed in the cited primary literature, the data for its close structural analogs, N-butanoyl-L-homoserine lactone and N-hexanoyl-L-homoserine lactone, demonstrate the reliability and effectiveness of this method for producing short-chain AHLs with high enantiomeric purity. cam.ac.uk

| Compound | Acyl Chain Length (n) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|

| N-Butanoyl-L-homoserine lactone (BHL) | 2 | 86 | >99 | cam.ac.uk |

| N-Hexanoyl-L-homoserine lactone (HHL) | 4 | 97 | >99 | cam.ac.uk |

| N-Octanoyl-L-homoserine lactone (OHL) | 6 | 94 | >99 | cam.ac.uk |

The development of such robust synthetic routes is critical for providing researchers with access to biologically relevant molecules in high yields and with reliably excellent levels of enantiomeric purity. cam.ac.uk This, in turn, facilitates more accurate and reproducible studies into the function and potential applications of specific AHLs like this compound in various non-clinical research areas. Other synthetic approaches have also been explored, including enzymatic synthesis and the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for the amidation reaction. beilstein-journals.org However, the Schotten-Baumann method remains a straightforward and highly effective approach for obtaining AHLs with the desired L-configuration and high enantiomeric purity.

Future Research Directions

Elucidating Novel AHL Signaling Pathways and Receptors

While the canonical LuxI/LuxR signaling pathway is well-established for many AHLs, there is a growing need to identify and characterize novel signaling pathways and receptors involved in AHL-mediated communication. nih.govnih.gov The diversity of AHL molecules, with variations in acyl chain length and modifications, suggests a corresponding diversity in their cognate receptors and the regulatory networks they control. nih.gov

Future research will likely focus on:

Identification of new LuxR-type receptors: Genome sequencing has revealed the existence of numerous LuxR-type proteins, many of which have yet to be functionally characterized. nih.gov Identifying the specific AHLs that bind to these orphan receptors and the target genes they regulate is a critical next step.

Discovery of non-LuxR-type receptors: Evidence suggests that AHLs may interact with proteins other than the classic LuxR family. nih.gov Investigating these alternative receptors will broaden our understanding of how AHL signals are perceived and transduced.

Unraveling complex regulatory networks: AHL signaling does not occur in isolation. It is often integrated with other regulatory pathways within the bacterial cell. frontiersin.org Future studies will need to untangle these complex networks to understand how different environmental and physiological signals are integrated to control gene expression. For instance, in Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems, which utilize different AHLs, are interconnected in a hierarchical manner. frontiersin.org

Comprehensive Understanding of AHL Inter-Kingdom Signaling Mechanisms

A fascinating and rapidly evolving area of research is the role of AHLs in communication between bacteria and their eukaryotic hosts, a phenomenon termed "inter-kingdom signaling." frontiersin.orgacs.orgoup.com It is now clear that AHLs can modulate host cell responses, and conversely, hosts can produce molecules that mimic or interfere with bacterial quorum sensing. oup.com

Key future research directions in this area include:

Identifying eukaryotic receptors for AHLs: A crucial unanswered question is how eukaryotic cells perceive AHLs. While some studies have suggested potential protein targets, the specific receptors and downstream signaling cascades remain largely unknown. frontiersin.org

Characterizing the impact of AHLs on host physiology: Research has shown that AHLs can influence various host processes, including immune responses and epithelial barrier function. frontiersin.orgnih.gov Further investigation is needed to understand the precise molecular mechanisms underlying these effects and their physiological relevance in different contexts, such as the gut microbiome. frontiersin.org For example, the presence of certain AHLs in the gut has been correlated with the abundance of specific bacterial species and has been shown to have anti-inflammatory effects on intestinal epithelial cells. nih.gov

Investigating host-derived mimics and inhibitors: Some eukaryotes produce molecules that can either activate or inhibit bacterial quorum sensing. oup.com Identifying these molecules and understanding their modes of action could provide new strategies for controlling bacterial behavior.

Development of Advanced Analytical Tools for Complex Biological Matrices

The ability to accurately detect and quantify AHLs in complex biological samples, such as those from the gut or infected tissues, is essential for advancing our understanding of their roles in health and disease. researchgate.net While significant progress has been made, there is still a need for more sensitive, specific, and high-throughput analytical methods. plos.org

Future research in this area will likely focus on:

Improving mass spectrometry-based methods: Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for AHL analysis. researchgate.netnih.gov Continued development of these methods, including non-targeted approaches, will enable the discovery of novel AHLs and provide more comprehensive profiles of AHL production in different environments. plos.org

Developing novel biosensors: Bacterial biosensors, which produce a measurable signal in response to specific AHLs, are valuable for screening and quantification. oup.com Future efforts will focus on creating more specific and sensitive biosensors, as well as those that can be used for in-situ detection of AHLs. oup.com

Miniaturized and high-throughput screening platforms: The development of microfluidic and other miniaturized platforms for AHL analysis will enable rapid and cost-effective screening of large numbers of samples. asm.org

Innovative Biotechnological Strategies Based on AHL Modulation

The central role of AHLs in controlling bacterial virulence and biofilm formation makes them attractive targets for the development of novel antimicrobial strategies. nih.govmdpi.com Instead of killing bacteria directly, these "anti-virulence" therapies aim to disarm them by interfering with their communication systems. mdpi.com

Key areas for future biotechnological innovation include:

Quorum quenching enzymes: Enzymes that degrade AHLs, known as quorum quenchers, represent a promising approach to disrupt bacterial communication. nih.govtandfonline.com Research is ongoing to identify and engineer more efficient and stable quorum-quenching enzymes for various applications. nih.gov

Small molecule inhibitors: The development of small molecules that act as antagonists for AHL receptors can block quorum sensing and reduce the expression of virulence factors. mdpi.comnih.govnih.gov Rational drug design, aided by structural studies of AHL receptors, will be crucial for developing potent and specific inhibitors. nih.gov

AHL-based biosensors for diagnostics: The ability to detect specific AHLs associated with pathogenic bacteria could be harnessed to develop rapid diagnostic tools for infections. nih.gov

Modulation of beneficial microbial communities: In addition to inhibiting pathogens, there is potential to use AHLs or their modulators to promote the growth and beneficial activities of commensal bacteria in environments like the gut or in agriculture. wikipedia.org

Q & A

Q. What experimental methods are used to detect N-Pentanoyl-L-homoserine lactone in bacterial cultures?

Detection relies on chromatographic and biosensor-based approaches. Thin-layer chromatography (TLC) with Agrobacterium tumefaciens biosensors enables semi-quantitative analysis by visualizing AHL-dependent β-galactosidase activity, where spot intensity correlates with concentration . For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies C5-HSL in complex matrices (e.g., biofilms) with detection limits as low as 5 nM, using synthetic standards for calibration .

Q. What is the role of this compound in bacterial quorum sensing (QS)?

C5-HSL functions as a QS signal molecule, enabling bacteria to coordinate behaviors like virulence factor production and biofilm formation at high cell densities. It binds to LuxR-type transcriptional regulators, activating target gene expression. For example, in Pseudomonas species, AHLs regulate exoenzyme secretion and secondary metabolite synthesis .

Q. Which model organisms are suitable for studying C5-HSL-mediated QS?

Pseudomonas aeruginosa (for multi-AHL systems) and Chromobacterium violaceum (for biosensor applications) are common models. C. violaceum CV026 detects AHLs via violacein pigment induction, while engineered Escherichia coli with LuxR-Promoter fusions allow controlled studies .

Q. How is this compound synthesized and purified for laboratory use?

Synthesis involves coupling homoserine lactone to acyl-CoA derivatives using AHL synthases (e.g., LuxI homologs). Purification employs silica gel chromatography or reverse-phase HPLC. Structural validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can structural analogs of C5-HSL be designed to modulate QS pathways?

Modifying the acyl chain length or adding substituents (e.g., 3-oxo or 3-hydroxy groups) alters receptor binding. For instance, N-3-oxo-pentanoyl-L-HSL inhibits LuxR activation in Vibrio fischeri at 230 nM, providing a template for QS interference . Computational docking studies with LuxR-type proteins (e.g., LasR) guide rational design .

Q. What challenges arise when quantifying C5-HSL in complex biological matrices?

Matrix effects (e.g., proteins, lipids) can suppress ionization in LC-MS/MS. Mitigation strategies include solid-phase extraction (SPE) and isotope-labeled internal standards (e.g., ¹³C-C5-HSL). Degradation by AHL-acylases in environmental samples requires immediate freezing or protease inhibitors .

Q. How do multi-AHL systems (e.g., Pseudomonas aeruginosa) interact to regulate virulence?

P. aeruginosa uses LasI/LasR (C12-HSL) and RhlI/RhlR (C4-HSL) systems hierarchically. C5-HSL (if present) may compete for receptor binding or synergize with other AHLs. Transcriptomic analysis (RNA-seq) and knockout mutants clarify cross-regulation .

Q. What enzymatic assays measure AHL synthase activity for C5-HSL production?

Radiolabeled assays using ¹⁴C-S-adenosylmethionine (SAM) track acyl-ACP incorporation into homoserine lactone. Alternatively, coupled assays with LuxR biosensors quantify AHL yield via GFP fluorescence .

Q. How can single-cell resolution monitoring of C5-HSL dynamics be achieved?

GFP-based biosensors (e.g., luxR-PluxI-gfp) enable real-time tracking via time-lapse microscopy. Calibration with microfluidic gradients of synthetic C5-HSL correlates fluorescence intensity with local concentrations .

Q. What metabolic pathways degrade C5-HSL in environmental bacteria?

Variovorax paradoxus utilizes AHLs as carbon/nitrogen sources via lactonase cleavage (yielding homoserine) and β-oxidation of the acyl chain. Isotopic labeling (¹³C-C5-HSL) and proteomics identify degradative enzymes .

Methodological Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.